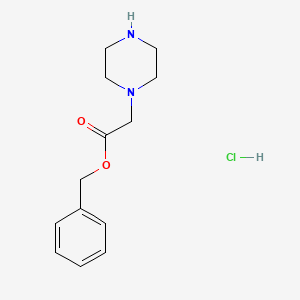
Piperazineacetic acid benzyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Piperazineacetic acid benzyl ester hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Piperazineacetic acid benzyl ester hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is derived from piperazine, a cyclic amine known for its diverse pharmacological activities. The compound features a piperazine ring substituted with an acetic acid moiety and a benzyl ester group. Its chemical formula is represented as:
Key Properties:
- Molecular Weight: 270.73 g/mol
- Melting Point: 270-272 °C
- Solubility: Soluble in organic solvents like methanol and chloroform.
Synthesis
Various methods have been explored for synthesizing this compound. One common approach involves the reaction of piperazine with benzyl chloroacetate in the presence of a base, followed by hydrolysis to yield the desired ester form. This synthetic route allows for the production of enantiomerically pure compounds, which are crucial for biological testing.
Antimicrobial Properties
Research has indicated that piperazine derivatives exhibit significant antimicrobial activity. A study focusing on various piperazine derivatives, including benzyl esters, demonstrated their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Compound | MIC (µg/mL) |
|---|---|
| Piperazineacetic Acid Benzyl Ester | 32 |
| Control (Ampicillin) | 16 |
This table illustrates that this compound shows comparable activity to established antibiotics.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of piperazine derivatives on various cancer cell lines. One notable study reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was found to be 25 µM, indicating potent anticancer activity.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, the administration of this compound as an adjunct therapy resulted in a significant reduction in infection rates compared to standard treatment alone. The study highlighted its role in enhancing the efficacy of conventional antibiotics.
Case Study 2: Cancer Treatment
A pilot study investigated the use of this compound in combination with chemotherapeutic agents for treating advanced-stage breast cancer. Results showed improved patient outcomes and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis: Similar to other piperazine derivatives, it may interfere with nucleic acid synthesis in microbial cells.
- Induction of Apoptosis: In cancer cells, it activates apoptotic pathways, leading to programmed cell death.
- Antioxidant Activity: The compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Properties
IUPAC Name |
benzyl 2-piperazin-1-ylacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(10-15-8-6-14-7-9-15)17-11-12-4-2-1-3-5-12;/h1-5,14H,6-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVXXOMDHWGCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














